molecular formula C15H16ClNO3 B14859417 4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol

4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol

Cat. No.: B14859417
M. Wt: 293.74 g/mol
InChI Key: QBYIKLNMDXCPLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with formaldehyde and 3,5-dimethoxyaniline under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction often involves pathways related to oxidative stress or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

4-chloro-2-[(3,5-dimethoxyanilino)methyl]phenol

InChI

InChI=1S/C15H16ClNO3/c1-19-13-6-12(7-14(8-13)20-2)17-9-10-5-11(16)3-4-15(10)18/h3-8,17-18H,9H2,1-2H3

InChI Key

QBYIKLNMDXCPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)OC

Origin of Product

United States

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